(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group is attached to the third carbon of one phenyl ring, and a methanol group is attached to the third carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the Grignard reaction. This method includes the reaction of 3-methylbromobenzene with phenylmagnesium bromide in anhydrous ether, followed by the addition of formaldehyde. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of (3’-Methyl-[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3’-Methyl-[1,1’-biphenyl]-3-carbaldehyde.
Reduction: Formation of 3’-Methyl-[1,1’-biphenyl].
Substitution: Formation of 3’-Methyl-[1,1’-biphenyl]-3-yl chloride.
Scientific Research Applications
(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3’-Methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic systems, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybiphenyl: Lacks the methyl group, which can influence its physical and chemical properties.
3-Methyl-4-hydroxybiphenyl: Contains an additional hydroxyl group, which can alter its reactivity and applications
Uniqueness
(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a methyl and a hydroxyl group on the biphenyl structure
Properties
IUPAC Name |
[3-(3-methylphenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQKCTWSSMQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362730 |
Source
|
Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-41-6 |
Source
|
Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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